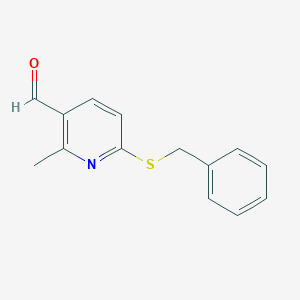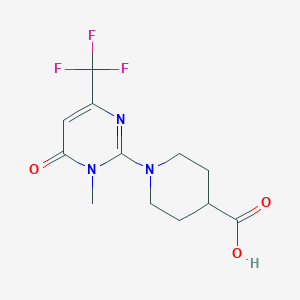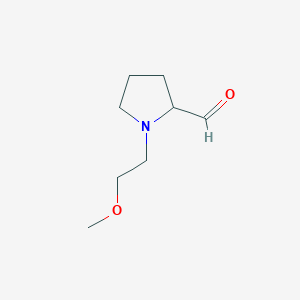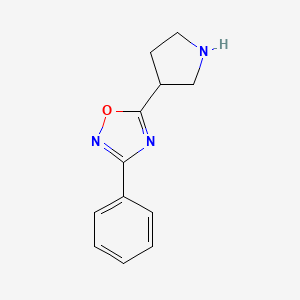
6-(Benzylthio)-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzylthio)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a benzylthio group attached to the sixth position of the nicotinaldehyde ring and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-2-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the reaction of 2-methylnicotinaldehyde with benzylthiol in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzylthio)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Benzylthio)-2-methylnicotinic acid.
Reduction: 6-(Benzylthio)-2-methyl-3-hydroxynicotinaldehyde.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzylthio)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Benzylthio)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Benzylthio)nicotinaldehyde: Lacks the methyl group at the second position.
2-Methylnicotinaldehyde: Lacks the benzylthio group.
6-(Benzylthio)-2-methylpyridine: Similar structure but lacks the aldehyde group.
Uniqueness
6-(Benzylthio)-2-methylnicotinaldehyde is unique due to the presence of both the benzylthio and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H13NOS |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
6-benzylsulfanyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11-13(9-16)7-8-14(15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
GXVNQRYEDOSZGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)




![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)

![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)



